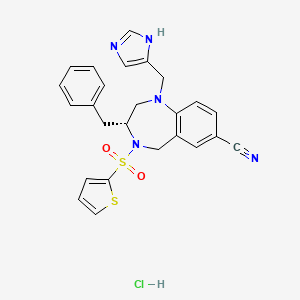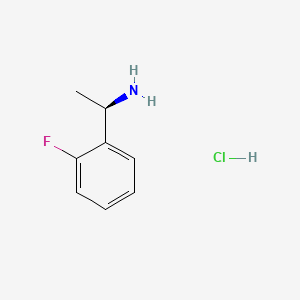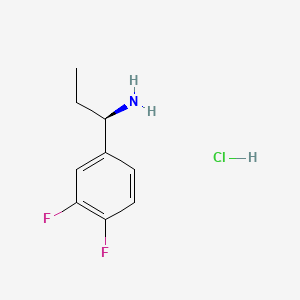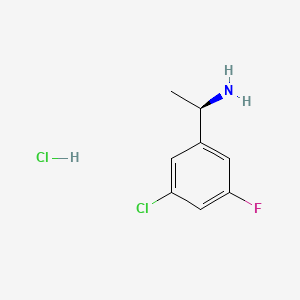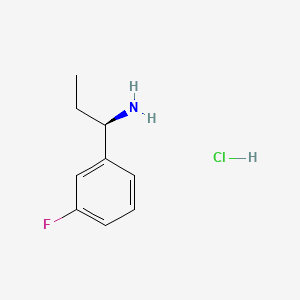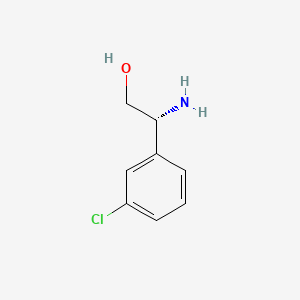
(R)-2-Amino-2-(3-chlorophenyl)ethanol
Vue d'ensemble
Description
“®-2-Amino-2-(3-chlorophenyl)ethanol” is a chemical compound with the molecular formula C8H10ClNO . It is a derivative of ethanol, where one of the hydrogen atoms in the ethyl group is replaced by an amino group and one of the hydrogen atoms on the phenyl ring is replaced by a chlorine atom .
Molecular Structure Analysis
The molecular structure of “®-2-Amino-2-(3-chlorophenyl)ethanol” can be analyzed using techniques such as 1H NMR spectroscopy and single-crystal X-ray diffraction . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .
Chemical Reactions Analysis
The chemical reactions involving “®-2-Amino-2-(3-chlorophenyl)ethanol” can be complex and involve multiple steps . For example, one study suggests that the guest adsorption process takes a two-step pathway before equilibrium, in which the guest molecule is temporarily trapped by a neighboring binding site .
Physical And Chemical Properties Analysis
“®-2-Amino-2-(3-chlorophenyl)ethanol” has a molecular weight of 171.62 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not explicitly mentioned in the search results.
Applications De Recherche Scientifique
Pharmaceutical Intermediate Synthesis :
- Beta 3-Adrenergic Receptor Agonists : The compound serves as a crucial pharmaceutical intermediate in synthesizing beta 3-adrenergic receptor agonists. Efficient synthesis processes have been developed using microbial biocatalysis and enzymatic methods, ensuring high product yield and enantiomeric excess (ee), which indicates the purity of the product in its chiral form. This process emphasizes the compound's relevance in the pharmaceutical industry, particularly in the production of specific therapeutic agents (Ni, Zhang, & Sun, 2012) (Xia, Lin, & Chen, 2012).
- Antifungal Agents : A bacterial strain capable of biocatalyzing the compound to a chiral intermediate of the antifungal agent Miconazole was identified, showcasing the compound's versatility in synthesizing various pharmaceutical agents (Miao, Liu, He, & Wang, 2019).
Biocatalytic Synthesis :
- The compound's synthesis utilizing microbial and enzymatic biocatalysis highlights a trend towards greener and more sustainable production methods in the pharmaceutical industry. The use of whole cells and enzymes as catalysts offers a practical approach to producing chiral intermediates efficiently and sustainably. These methods have shown excellent catalytic activity and high enantioselectivity, crucial for producing pharmaceutically active compounds (Hamada, Miura, Kumobayashi, Matsuda, & Nakamura, 2001).
Chiral Ligand Synthesis :
- The compound is also involved in the synthesis of chiral ligands. These ligands are essential for producing enantiopure metalated phosphino ligands, which are crucial in various catalytic processes, particularly in the pharmaceutical and chemical industries (Dubarle-Offner, Axet, Chamoreau, Amouri, & Cooksy, 2012).
Biocatalytic Optimization :
- Research has also focused on optimizing the biocatalytic processes for preparing chiral intermediates using (R)-2-Amino-2-(3-chlorophenyl)ethanol. This involves enhancing the efficiency and sustainability of the synthesis processes, which is pivotal for industrial applications. The developments in this area emphasize the role of biocatalysis in modern chemical synthesis, aligning with the industry's goals for green chemistry and sustainable production methods (Guo, Tang, Yang, Ni, & Zhang, 2017).
Orientations Futures
The future directions for the study and application of “®-2-Amino-2-(3-chlorophenyl)ethanol” could involve further exploration of its synthesis, chemical reactions, and potential biological activities . For example, it could be used as an intermediate in the synthesis of type 1 insulin-like growth factor receptor (IGF-1R) inhibitors, which are used in anticancer programs .
Propriétés
IUPAC Name |
(2R)-2-amino-2-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXHAXFWWGYXQW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660522 | |
| Record name | (2R)-2-Amino-2-(3-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179811-63-3 | |
| Record name | (2R)-2-Amino-2-(3-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

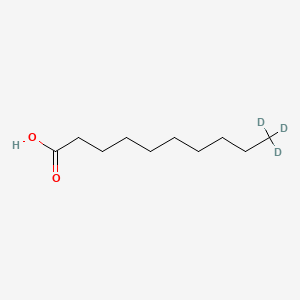
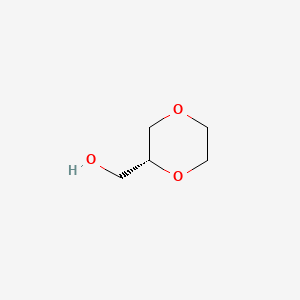
![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)
